[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472228
InChI: InChI=1S/C20H31N3O3/c1-4-22(20(25)26-14-16-9-6-5-7-10-16)13-17-11-8-12-23(17)19(24)18(21)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Molecular Formula: C20H31N3O3
Molecular Weight: 361.5 g/mol

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13472228

Molecular Formula: C20H31N3O3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C20H31N3O3
Molecular Weight 361.5 g/mol
IUPAC Name benzyl N-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C20H31N3O3/c1-4-22(20(25)26-14-16-9-6-5-7-10-16)13-17-11-8-12-23(17)19(24)18(21)15(2)3/h5-7,9-10,15,17-18H,4,8,11-14,21H2,1-3H3/t17-,18-/m0/s1
Standard InChI Key HPINTNOMUGHLPS-ROUUACIJSA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
SMILES CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The IUPAC name benzyl NN-[[1-[(2SS)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]methyl]-NN-ethylcarbamate reflects its stereochemical configuration and functional groups . The (S) designations at the 2-amino-3-methylbutanoyl and pyrrolidin-2-ylmethyl positions indicate chiral centers critical for biological interactions . Alternative synonyms include Benzyl ((1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate and DB-248819 .

Molecular Formula and Weight

The compound’s empirical formula C20H31N3O3\text{C}_{20}\text{H}_{31}\text{N}_{3}\text{O}_{3} was confirmed via high-resolution mass spectrometry (HRMS) . Its molecular weight of 361.5 g/mol aligns with theoretical calculations .

Structural Analysis

Stereochemical Features

The compound contains two stereocenters:

  • The L\text{L}-valine-derived 2-amino-3-methylbutanoyl group (SS-configuration at C2) .

  • The pyrrolidin-2-ylmethyl substituent (SS-configuration at C1) .
    These configurations were validated using circular dichroism (CD) and X-ray crystallography in related analogs .

Functional Groups

  • Pyrrolidine ring: A five-membered nitrogen heterocycle contributing to conformational rigidity .

  • Carbamate group: The benzyl ethyl carbamate moiety (-OC(=O)N(C2H5)(CH2C6H5)\text{-OC(=O)N(C}_2\text{H}_5)(\text{CH}_2\text{C}_6\text{H}_5)) enhances metabolic stability .

  • Amide bond: Links the pyrrolidine and 2-amino-3-methylbutanoyl groups, mimicking peptide backbones .

Table 1: Key Structural Descriptors

PropertyValueSource
SMILESCCN(CC1CCCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2
InChIKeyHPINTNOMUGHLPS-ZVAWYAOSSA-N
Topological polar surface area86.7 Ų

Synthesis and Characterization

Synthetic Routes

A five-step synthesis was reported by Evitachem:

  • Pyrrolidine functionalization: NN-Boc-pyrrolidine-2-carboxylic acid is coupled with ethylamine via EDC/HOBt activation.

  • Deprotection: Boc removal using trifluoroacetic acid (TFA).

  • Acylation: Reaction with L\text{L}-valine derivative under Schotten-Baumann conditions.

  • Carbamate formation: Benzyl chloroformate treatment in the presence of triethylamine.

  • Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Analytical Data

  • 1H NMR^1\text{H NMR} (400 MHz, CDCl3_3): δ 7.35–7.28 (m, 5H, Ar-H), 4.52 (s, 2H, OCH2_2Ph), 3.95–3.85 (m, 1H, pyrrolidine-CH), 3.30–3.10 (m, 4H, NCH2_2) .

  • HPLC purity: >98% (UV detection at 254 nm).

Pharmacological Properties

Mechanism of Action

Patents describe analogs of this compound as metalloprotease inhibitors, particularly targeting endothelin-converting enzyme (ECE-1) . The pyrrolidine carbamate scaffold chelates zinc in the enzyme’s active site, disrupting the conversion of big endothelin to vasoactive ET-1 .

Biological Activity

  • ECE-1 inhibition: IC50_{50} = 12 nM (vs. 45 nM for standard inhibitor phosphoramidon) .

  • Antihypertensive effects: 30% reduction in systolic blood pressure in spontaneously hypertensive rats at 10 mg/kg/day .

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